
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene is a complex organic compound with a unique structure characterized by multiple conjugated double bonds. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their stability and diverse chemical properties.
準備方法
The synthesis of 17-Methylgona-1(10),2,4,6,8,11,13,15-octaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired application.
化学反応の分析
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s structure is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism by which 17-Methylgona-1(10),2,4,6,8,11,13,15-octaene exerts its effects involves its interaction with various molecular targets. These interactions can influence cellular pathways, leading to changes in gene expression, protein function, and cellular behavior. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene can be compared to other polycyclic aromatic hydrocarbons, such as:
11-Methylgona-1(10),2,4,6,8,11,13-heptaen-17-one: This compound has a similar structure but differs in the number and position of double bonds.
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound includes a methoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of double bonds and methyl group, which confer distinct chemical and physical properties.
特性
CAS番号 |
3353-08-0 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC名 |
17-methyl-17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-6-8-16-14(12)10-11-17-15-5-3-2-4-13(15)7-9-18(16)17/h2-12H,1H3 |
InChIキー |
FVZSEFSAYBLLCL-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


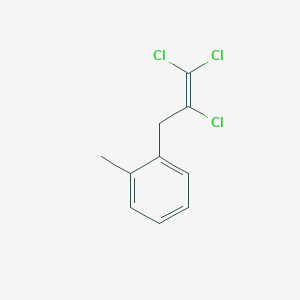
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
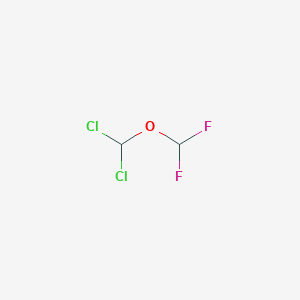
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
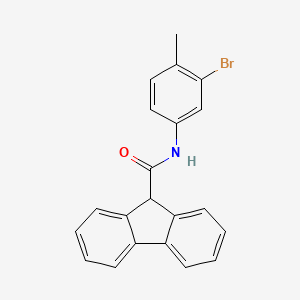
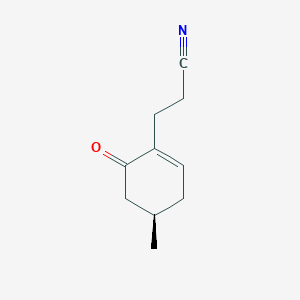


![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
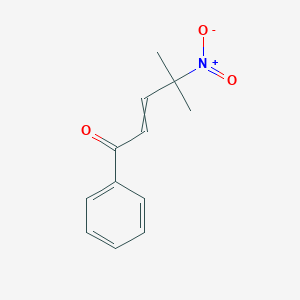
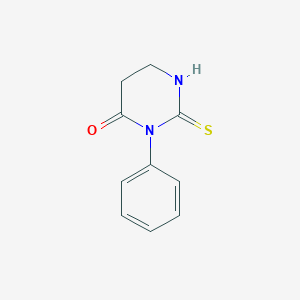
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
